2-N-(2-aminophenyl)-4-N,4-N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine
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Overview
Description
2-N-(2-aminophenyl)-4-N,4-N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(2-aminophenyl)-4-N,4-N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminophenylamine with diphenylamine and piperidine in the presence of a triazine-forming reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 50-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-N-(2-aminophenyl)-4-N,4-N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can lead to amine derivatives.
Scientific Research Applications
2-N-(2-aminophenyl)-4-N,4-N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-N-(2-aminophenyl)-4-N,4-N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-aminophenylbenzothiazole: Known for its biological activities, including anti-cancer properties.
Diphenylamine derivatives: Used in various industrial applications, including as antioxidants and stabilizers.
Piperidine derivatives: Commonly used in pharmaceuticals for their diverse biological activities.
Uniqueness
2-N-(2-aminophenyl)-4-N,4-N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine is unique due to its combination of structural features, which confer specific chemical reactivity and potential biological activities. Its triazine core, coupled with the aminophenyl, diphenyl, and piperidinyl substituents, makes it a versatile compound for various research applications.
Properties
IUPAC Name |
2-N-(2-aminophenyl)-4-N,4-N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N7/c27-22-16-8-9-17-23(22)28-24-29-25(32-18-10-3-11-19-32)31-26(30-24)33(20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-2,4-9,12-17H,3,10-11,18-19,27H2,(H,28,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIPSKRXIZYHJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=CC=C3N)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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